Halex Fluorination Synthetic Yield: 2-Fluorobenzoyl Fluoride Matches Para Isomer Under Identical Conditions
Under identical Halex fluorination conditions (KF in sulpholane at elevated temperature), 2-fluorobenzoyl fluoride is obtained from the corresponding 2-chlorobenzoyl chloride in 60–65% yield. The para isomer (4-fluorobenzoyl fluoride) and the 3-chloro-4-fluoro derivative are produced in the same 60–65% yield range . This demonstrates that ortho substitution does not compromise yield relative to para substitution in this industrial fluorination protocol, confirming equivalent synthetic accessibility.
| Evidence Dimension | Synthetic yield in Halex fluorination |
|---|---|
| Target Compound Data | 60–65% yield |
| Comparator Or Baseline | 4-Fluorobenzoyl fluoride: 60–65% yield; 3-Chloro-4-fluorobenzoyl fluoride: 60–65% yield |
| Quantified Difference | 0 percentage point difference |
| Conditions | Potassium fluoride suspended in sulpholane, heating, corresponding chlorobenzoyl chloride starting materials |
Why This Matters
Confirms that the ortho-fluoro isomer is synthetically attainable with efficiency identical to the para isomer, eliminating yield-based procurement bias and supporting cost-equivalent sourcing.
